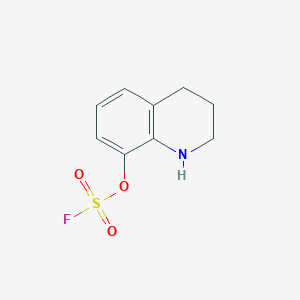

8-Fluorosulfonyloxy-1,2,3,4-tetrahydroquinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

8-Fluorosulfonyloxy-1,2,3,4-tetrahydroquinoline is a chemical compound with the molecular formula C9H10FNO3S. It is a derivative of tetrahydroquinoline, a class of compounds known for their diverse biological activities and applications in medicinal chemistry . The presence of the fluorosulfonyloxy group in this compound adds unique chemical properties, making it a subject of interest in various scientific research fields.

Métodos De Preparación

The synthesis of 8-Fluorosulfonyloxy-1,2,3,4-tetrahydroquinoline typically involves multi-step organic reactions. One common synthetic route includes the catalytic reduction of a nitro group followed by the formation of a cyclic imine and further reduction to yield the desired tetrahydroquinoline derivative . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Análisis De Reacciones Químicas

8-Fluorosulfonyloxy-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives.

Reduction: Reduction reactions can convert it into different tetrahydroquinoline derivatives.

Substitution: The fluorosulfonyloxy group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

8-Fluorosulfonyloxy-1,2,3,4-tetrahydroquinoline is primarily investigated for its pharmacological properties. The tetrahydroquinoline scaffold is known for its versatility in drug design, contributing to the development of various therapeutic agents.

Anticancer Activity

Research indicates that derivatives of tetrahydroquinoline exhibit significant anticancer properties. For instance, compounds incorporating the tetrahydroquinoline structure have shown activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study highlighted the synthesis of N-substituted benzoyl-tetrahydroquinolines that demonstrated fungicidal activity along with potential anticancer effects .

Antimicrobial Properties

The compound has also been studied for its antimicrobial properties. Tetrahydroquinoline derivatives have been reported to show efficacy against bacterial strains and fungi, making them promising candidates for developing new antibiotics . The incorporation of the fluorosulfonyloxy group enhances the biological activity of these derivatives.

Neurological Disorders

The tetrahydroquinoline framework is associated with several neurological applications. Compounds derived from this structure have been explored as potential treatments for conditions such as depression and anxiety due to their ability to modulate neurotransmitter systems .

Synthetic Methodologies

The synthesis of this compound involves various chemical transformations that are crucial for producing derivatives with enhanced biological activities.

Synthesis Techniques

Recent advancements in synthetic methodologies have allowed for efficient production of this compound. Techniques such as thermal annulation reactions and catalytic methods are employed to achieve high yields and purity levels .

Structure-Activity Relationship Studies

Understanding the relationship between the structure of tetrahydroquinolines and their biological activity is essential for drug development. Researchers utilize computational modeling and experimental data to optimize the pharmacological profiles of these compounds .

Material Science Applications

Beyond medicinal applications, this compound has potential uses in materials science.

Polymer Chemistry

The incorporation of fluorosulfonyloxy groups into polymer matrices can enhance their thermal stability and chemical resistance. This property is particularly valuable in developing advanced materials for electronics and coatings.

Photonic Applications

Research into photonic devices has revealed that compounds like this compound can be utilized in creating light-emitting materials due to their unique optical properties .

Mecanismo De Acción

The mechanism of action of 8-Fluorosulfonyloxy-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

8-Fluorosulfonyloxy-1,2,3,4-tetrahydroquinoline can be compared with other tetrahydroquinoline derivatives such as:

8-Fluoro-1,2,3,4-tetrahydroquinoline: Lacks the sulfonyloxy group, resulting in different chemical properties and biological activities.

8-Nitro-1,2,3,4-tetrahydroquinoline: Contains a nitro group instead of a fluorosulfonyloxy group, leading to different reactivity and applications.

1,2,3,4-Tetrahydroisoquinoline: A related compound with a similar core structure but different substituents, used in various medicinal chemistry applications.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it valuable for targeted research and applications.

Actividad Biológica

8-Fluorosulfonyloxy-1,2,3,4-tetrahydroquinoline is a notable compound within the tetrahydroquinoline class, recognized for its diverse biological activities. With the molecular formula C9H10FNO3S, this compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including cancer and neurodegenerative disorders.

The biological activity of this compound can be attributed to several mechanisms:

- Target Interaction : This compound interacts with specific biological targets that lead to alterations in cellular processes. It is known to affect pathways associated with neurodegeneration and microbial infections.

- Biochemical Pathways : The compound influences various biochemical pathways that are crucial for cellular function and survival. This includes modulation of signaling pathways that are often dysregulated in diseases.

Biological Activities

Research has highlighted several key biological activities associated with this compound:

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against a range of pathogens. Studies have demonstrated its effectiveness in inhibiting bacterial growth and potentially acting against fungal infections.

- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. Its mechanism involves the disruption of cellular signaling pathways that promote cancer cell survival .

- Neuroprotective Effects : There is growing interest in the neuroprotective potential of this compound. Research indicates it may help mitigate neurodegenerative processes by protecting neuronal cells from oxidative stress and inflammation .

Comparative Analysis

To understand the unique properties of this compound, it is beneficial to compare it with other related compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 8-Fluoro-1,2,3,4-tetrahydroquinoline | Lacks sulfonyloxy group | Limited antimicrobial effects |

| 8-Nitro-1,2,3,4-tetrahydroquinoline | Contains nitro group | Enhanced anticancer activity |

| 1,2,3,4-Tetrahydroisoquinoline | Similar core structure | Diverse pharmacological effects |

The presence of the fluorosulfonyloxy group in this compound contributes significantly to its enhanced biological activities compared to its analogs.

Case Studies

Several studies have been conducted to evaluate the biological effects of this compound:

- Antimicrobial Study : A study assessed the antimicrobial efficacy of this compound against various bacterial strains. Results indicated a minimum inhibitory concentration (MIC) value lower than that of standard antibiotics used as controls.

- Cancer Cell Line Testing : In vitro tests on cancer cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The IC50 values were determined to be promising for further development .

- Neuroprotection Assay : An experimental model of oxidative stress in neuronal cells showed that this compound could reduce cell death significantly when administered prior to exposure to harmful agents .

Propiedades

IUPAC Name |

8-fluorosulfonyloxy-1,2,3,4-tetrahydroquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO3S/c10-15(12,13)14-8-5-1-3-7-4-2-6-11-9(7)8/h1,3,5,11H,2,4,6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSNXGBQVECEZOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=CC=C2)OS(=O)(=O)F)NC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.